molecular formula C19H23N3O5 B1230059 5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Cat. No. B1230059
M. Wt: 373.4 g/mol
InChI Key: FCDMEXYGCRXZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-[(3,5-dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound is involved in the synthesis of various heterocyclic compounds. For instance, it can undergo transformations to yield 1,3,5-triazine-2,4,6-trione derivatives, a process first reported providing these specific derivatives (Chau, Malanda, & Milcent, 1997).

Applications in Drug Discovery

  • In drug discovery, this compound has been studied for its potential as a lead in developing new anticancer drugs. Research indicates that certain stereoisomers of this compound may act as DNA intercalators, qualifying them as potential leads for anticancer drug development (Santana et al., 2020).

Antibacterial Properties

  • This compound has been synthesized and tested for antibacterial properties. Studies show considerable activity against bacterial strains like S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).

Structural and Conformational Studies

  • Structural analysis and conformational studies of related compounds can provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science. For example, understanding the crystal structure and hydrogen bonding motifs of related barbituric acid derivatives informs on their stability and reactivity (Gelbrich, Zencirci, & Griesser, 2007).

Exploration in Heterocyclic Chemistry

  • The compound is a key player in the synthesis of diverse heterocyclic structures. Such research contributes significantly to the development of new chemicals with potential applications in various industries (Wyatt, Villalonga-Barber, & Motevalli, 1999).

properties

Product Name

5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

5-[N-[(3,5-dimethoxyphenyl)methyl]-C-ethylcarbonimidoyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C19H23N3O5/c1-5-7-22-18(24)16(17(23)21-19(22)25)15(6-2)20-11-12-8-13(26-3)10-14(9-12)27-4/h5,8-10,24H,1,6-7,11H2,2-4H3,(H,21,23,25)

InChI Key

FCDMEXYGCRXZML-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCC1=CC(=CC(=C1)OC)OC)C2=C(N(C(=O)NC2=O)CC=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

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